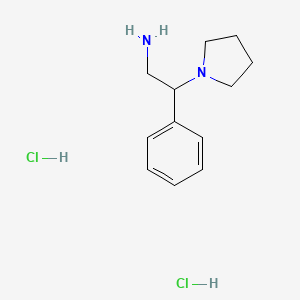

2-Phenyl-2-pyrrolidinylethylamine 2hcl

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Phenyl-2-pyrrolidinylethylamine 2hcl involves several steps. One common synthetic route includes the reaction of 2-phenyl-2-pyrrolidinylethylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality .

Analyse Des Réactions Chimiques

2-Phenyl-2-pyrrolidinylethylamine 2hcl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its structural features enhance drug efficacy and specificity, making it a valuable asset in the development of new therapeutic agents .

Case Studies

- Antidepressant Activity : In rodent models, several analogs of this compound have shown significant effects on behavior indicative of antidepressant activity. These findings suggest potential applications in treating mood disorders.

- KCNQ2 Inhibitors : Research has identified this compound as a potent inhibitor of KCNQ2 channels, which are implicated in various neurological conditions. The structure-activity relationship studies have provided insights into optimizing its efficacy for medicinal chemistry .

Neurotransmitter Research

Mechanisms of Action

The compound is utilized in studies investigating neurotransmitter systems. It aids researchers in understanding how certain compounds influence mood and cognitive functions by modulating neurotransmitter activity. This research is critical for developing mood and cognitive enhancers .

Analytical Chemistry

Quality Control Applications

In analytical chemistry, 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride is employed to detect and quantify related substances. This capability is vital for quality control in drug manufacturing processes, ensuring the purity and consistency of pharmaceutical products .

Behavioral Studies

Exploring Behavioral Effects

In behavioral neuroscience, the compound is used to explore the effects of various substances on animal models. These studies contribute to understanding anxiety and depression mechanisms, aiding in the development of effective treatments .

Biochemical Assays

Enzyme Activity Assessment

This chemical is also utilized in various biochemical assays to assess enzyme activity. By providing insights into metabolic pathways, it helps identify potential therapeutic targets for drug development .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Phenyl-2-pyrrolidinylethylamine 2hcl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Phenyl-2-pyrrolidinylethylamine 2hcl can be compared with other similar compounds, such as:

2-Phenyl-2-pyrrolidinylethylamine: The base form of the compound without the dihydrochloride salt.

2-Phenyl-2-pyrrolidinylethylamine hydrochloride: A similar compound with a single hydrochloride salt.

2-Phenyl-2-pyrrolidinylethylamine sulfate: A similar compound with a sulfate salt.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications in research and industry .

Activité Biologique

2-Phenyl-2-pyrrolidinylethylamine 2HCl is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C13H18ClN

- Molecular Weight : 233.75 g/mol

This compound contains a phenyl group attached to a pyrrolidine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been shown to influence the uptake of key neurotransmitters such as norepinephrine (NE) and serotonin (5-HT), which are implicated in mood regulation and other central nervous system functions.

Neurotransmitter Interaction

Research indicates that derivatives of 2-phenyl-2-pyrrolidinylethylamine exhibit significant inhibition of NE and 5-HT uptake in synaptosomal preparations. This action suggests potential antidepressant properties, as compounds that inhibit the reuptake of these neurotransmitters are often explored for their therapeutic effects in mood disorders .

Antidepressant Effects

A study assessing various derivatives found that specific substitutions on the phenyl ring enhanced the compounds' ability to inhibit neurotransmitter uptake. For instance, halogen or methoxy substitutions at certain positions significantly increased their potency against imipramine receptor binding, indicating a potential for antidepressant development .

Case Studies

- Antidepressant Activity : In rodent models, several analogs demonstrated significant effects on behavior indicative of antidepressant activity, including reduced hypothermia induced by reserpine and modulation of ACTH release in response to histamine .

- Receptor Binding Studies : In vitro studies have shown that these compounds exhibit high affinity for imipramine receptors, which are crucial for understanding their potential as antidepressants. The binding affinities ranged from moderate to high (pKi values between 6.0 and 9.5), suggesting a promising therapeutic profile .

Data Table: Biological Activities of Derivatives

Propriétés

IUPAC Name |

2-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIUHWWUUPRKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590054 | |

| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-96-2 | |

| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.